molecular formula C21H17NO6 B11466078 2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid

2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B11466078
M. Wt: 379.4 g/mol
InChI Key: SSBSRCKVAPPNHE-BQYQJAHWSA-N
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Description

2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure substituted with a carboxylic acid group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with methylene chloride in the presence of a base.

    Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The benzodioxole moiety is then coupled with the quinoline core through a Heck reaction, using palladium as a catalyst and a suitable base.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells.

    Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid methyl ester
  • 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H17NO6/c1-25-17-9-12(18(26-2)20-19(17)27-11-28-20)7-8-13-10-15(21(23)24)14-5-3-4-6-16(14)22-13/h3-10H,11H2,1-2H3,(H,23,24)/b8-7+

InChI Key

SSBSRCKVAPPNHE-BQYQJAHWSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C3=NC4=CC=CC=C4C(=C3)C(=O)O)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC3=NC4=CC=CC=C4C(=C3)C(=O)O)OC)OCO2

Origin of Product

United States

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